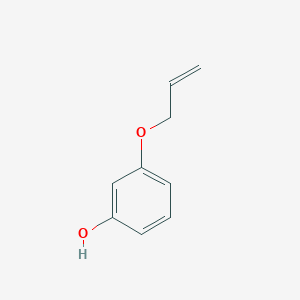

3-(Allyloxy)phenol

Description

Structure

3D Structure

Properties

CAS No. |

1616-51-9 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3-prop-2-enoxyphenol |

InChI |

InChI=1S/C9H10O2/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7,10H,1,6H2 |

InChI Key |

FFNZRKNDZQVLMX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Allyloxy Phenol and Its Analogues

Established Synthetic Pathways for 3-(Allyloxy)phenol

The most common and established method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-allylation of a dihydric phenol (B47542), such as resorcinol (B1680541), with an allyl halide. google.comprepchem.com

A typical procedure involves reacting resorcinol with allyl bromide in a suitable solvent like acetone (B3395972), in the presence of a base such as anhydrous potassium carbonate (K₂CO₃). google.comprepchem.com The reaction mixture is heated under reflux for several hours to ensure completion. prepchem.com In this process, the potassium carbonate acts as a base to deprotonate one of the phenolic hydroxyl groups of resorcinol, forming a phenoxide ion. This nucleophilic phenoxide then attacks the allyl bromide in an Sₙ2 reaction, displacing the bromide and forming the ether linkage. The use of a molar excess of resorcinol can favor the formation of the mono-allylated product, this compound, over the di-allylated product, 1,3-bis(allyloxy)benzene (B3032274). prepchem.com

Table 1: Reaction Conditions for Etherification of Resorcinol

| Reactants | Base | Solvent | Conditions | Yield | Reference |

| Resorcinol, Allyl Bromide | Potassium Carbonate | Acetone | Reflux, 10 hours | 51% | prepchem.com |

| Resorcinol, Allyl Bromide | Anhydrous Potassium Carbonate | Not specified | Heat | Not specified | google.com |

Note: The yield is based on allyl bromide as the limiting reagent.

Optimizing the yield of this compound and related allyloxy compounds involves several strategies aimed at improving reaction efficiency and minimizing byproducts. One key approach is the use of phase-transfer catalysis, which can significantly enhance the reaction rate, especially when dealing with reactants in different phases. smolecule.com For the related synthesis of 1,3-bis(allyloxy)benzene from resorcinol, a multi-site phase-transfer catalyst combined with ultrasonic irradiation was shown to increase the reaction rate by up to seven times compared to conventional methods. smolecule.com

Other optimization strategies include:

Reaction Monitoring: Techniques like in-situ Fourier-transform infrared spectroscopy (FTIR) or gas chromatography-mass spectrometry (GC-MS) can track the formation of intermediates and help determine the optimal reaction time, preventing the formation of byproducts from over-allylation.

Catalyst and Base Selection: The choice of base and catalyst can be critical. While potassium carbonate is common, other bases or catalysts like sodium perborate (B1237305) have been shown to enhance allylation efficiency in similar systems. core.ac.uk

Purification Methods: Efficient purification techniques, such as column chromatography, are essential to separate the desired product from unreacted starting materials and byproducts like the di-allylated ether. prepchem.com

Etherification Reactions (e.g., from resorcinol and allyl bromide)

Synthesis of Functionalized Allyloxyphenol Derivatives

The this compound scaffold serves as a versatile starting point for creating more complex and functionalized molecules through various organic reactions.

Functional groups can be introduced onto the aromatic ring of allyloxyphenol derivatives through electrophilic aromatic substitution reactions. These multi-step syntheses allow for the creation of a diverse range of structures. libretexts.orgmdpi.com

Nitration: The aromatic ring of an allyloxyphenol can be nitrated, typically using a sulfonitric mixture (HNO₃/H₂SO₄). mdpi.com This introduces a nitro group onto the ring, which is a powerful electron-withdrawing group and a key intermediate for further transformations. For instance, the nitration of 2-allylphenol (B1664045) yields a mixture of 2-allyl-6-nitrophenol (B3249158) and 2-allyl-4-nitrophenol. mdpi.com

Bromination: Following nitration, selective bromination can be achieved. For example, 2-allyl-6-nitrophenol can be selectively brominated at the 4-position using N-bromosuccinimide (NBS) to yield 2-allyl-4-bromo-6-nitrophenol. mdpi.com In other systems, a combination of bromine and nitric acid in concentrated sulfuric acid is an effective method for the bromination of strongly deactivated aromatic compounds. scirp.org

Reduction: The nitro group, introduced via nitration, can be readily reduced to an amino group. A common method involves using zinc powder and ammonium (B1175870) chloride in a solvent mixture like ethanol (B145695) and water. mdpi.com This transformation of a nitro-allyloxy-benzene derivative into an amino-allyloxy-benzene (an aniline (B41778) derivative) is a crucial step for building more complex molecules. mdpi.com For example, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene was reduced to 3-allyl-2-(allyloxy)-5-bromoaniline in a 98% yield. mdpi.com

Table 2: Example of a Multi-step Synthesis Protocol

| Starting Material | Reaction | Reagents | Product | Yield | Reference |

| 2-Allyl-6-nitrophenol | Bromination | N-Bromosuccinimide (NBS) | 2-Allyl-4-bromo-6-nitrophenol | 72% | mdpi.com |

| 2-Allyl-4-bromo-6-nitrophenol | Allylation | Allyl bromide, K₂CO₃ | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77% | mdpi.com |

| 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | Reduction | Zn, NH₄Cl | 3-Allyl-2-(allyloxy)-5-bromoaniline | 98% | mdpi.com |

The allyloxy and phenol groups offer multiple sites for derivatization, making these compounds valuable intermediates in organic synthesis. smolecule.comprepchem.com

One common strategy involves using the phenol group for further etherification or esterification reactions. For example, 4-(allyloxy)benzoic acid can be reacted with 4-nitrophenol (B140041) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to form the corresponding ester, 4-nitrophenyl 4-(allyloxy)benzoate. rsc.org

The allyl group itself is also reactive. It can be involved in various transformations, including:

Claisen Rearrangement: Heating an allyloxyphenol can induce a Claisen rearrangement, where the allyl group migrates from the oxygen atom to a carbon atom on the aromatic ring. google.com For instance, heating 3-allyloxyphenol to about 215°C results in the formation of 4-allylresorcinol. google.com

Formylation: An allyloxy-phenyl ether can undergo formylation to introduce an aldehyde group, as seen in the synthesis of 4-allyloxy-2,3,6-trimethyl-benzaldehyde from 1,3,5-trimethyl-phenyl allyl ether. prepchem.com

These derivatization strategies significantly expand the molecular diversity achievable from a simple allyloxyphenol starting material, providing building blocks for pharmaceuticals and materials science. smolecule.comorientjchem.org

A specific application of allyloxyphenol derivatization is in the synthesis of complex bioactive molecules, such as pyrazole (B372694) oxime derivatives. nih.govnih.gov These syntheses often involve coupling a functionalized allyloxyphenol moiety with a pyrazole-containing fragment.

One reported synthesis involves creating dichloro-allyloxy-phenol-containing pyrazole oximes. nih.govnih.govsciprofiles.com The general synthetic route can be summarized as:

Synthesis of the Allyloxyphenol Intermediate: A substituted phenol is reacted to introduce a dichloro-allyloxy group. For example, 4-(3,3-dichloroallyloxy)-2,6-dichlorophenol can be synthesized. nih.gov

Linking to a Spacer: This functionalized phenol is then reacted with a dibromoalkane (e.g., Br(CH₂)nBr) to create an ether linkage, resulting in an intermediate with a terminal bromide ready for further reaction. nih.gov

Synthesis of the Pyrazole Aldehyde: Separately, a 5-aryloxy substituted pyrazole aldehyde is prepared. nih.gov

Formation of the Oxime: The pyrazole aldehyde is converted to a pyrazole oxime using hydroxylamine (B1172632) hydrochloride. nih.gov

Final Coupling: The pyrazole oxime is coupled with the bromo-terminated allyloxyphenol derivative via an ether linkage to yield the final target compound. nih.gov

This modular approach allows for the synthesis of a library of related compounds by varying the substituted phenols and the length of the alkane spacer. nih.gov

Synthesis of Benzaldehyde (B42025) Derivatives with Allyloxy Substitution

The introduction of an allyloxy group to a benzaldehyde scaffold is a critical step in the synthesis of various complex organic molecules. This transformation, typically an O-allylation of a corresponding hydroxybenzaldehyde, is achieved through several established methods. The Williamson ether synthesis is a common approach, involving the reaction of a hydroxybenzaldehyde with an allyl halide, such as allyl bromide, in the presence of a base.

The choice of starting material, base, and solvent system can be tailored to achieve high yields for different isomers. For instance, 3-hydroxybenzaldehyde (B18108) can be converted to 3-allyloxybenzaldehyde with quantitative yields under reflux conditions using allyl bromide, potassium carbonate (K₂CO₃), and a catalytic amount of sodium iodide (NaI). Similarly, 2-hydroxybenzaldehyde (salicylaldehyde) is readily allylated using allyl bromide and K₂CO₃ in a solvent like dimethylformamide (DMF) to produce 2-(allyloxy)benzaldehyde (B1266654) with a 91% yield. rsc.org

The synthesis can also be applied to more substituted benzaldehydes. Vanillin (4-hydroxy-3-methoxybenzaldehyde), for example, can be reacted with allyl bromide and anhydrous potassium carbonate in acetone. The mixture is refluxed for 8 hours to produce 4–allyloxy–3–methoxy (B1213986)–benzaldehyde, a key intermediate for more complex structures like calixarenes. researchgate.net In some multi-step syntheses, the allyloxy group is introduced after other functionalities are in place. For example, 2-hydroxychalcone (B1664081) can be converted to 2-(2-(allyloxy)phenyl)-3-hydroxy-4H-chromen-4-ones, which are then O-allylated at the 3-position using allyl bromide and K₂CO₃ in dry acetone to yield 3-(allyloxy)-2-(2-(allyloxy) phenyl)-4H-chromen-4-ones with yields often exceeding 90%. arkat-usa.org

Recent advancements have also explored novel reaction pathways. A visible-light-induced cascade radical cyclization of 2-(allyloxy)-benzaldehyde derivatives with aroyl chlorides has been developed, offering a mild and green approach to synthesizing 1,4-diketones containing chroman-4-one skeletons. sci-hub.se This highlights the versatility of allyloxy-substituted benzaldehydes as building blocks in modern organic synthesis.

Table 1: Synthesis of Benzaldehyde Derivatives with Allyloxy Substitution

| Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3-Hydroxybenzaldehyde | Allyl bromide, K₂CO₃, NaI | Reflux, 3 h | 3-Allyloxybenzaldehyde | 100 |

| 2-Hydroxybenzaldehyde | Allyl bromide, K₂CO₃, DMF | Room temp, 1.5 h | 2-(Allyloxy)benzaldehyde | 91 |

| Vanillin | Allyl bromide, K₂CO₃, Acetone | Reflux, 8 h | 4-Allyloxy-3-methoxy-benzaldehyde | - |

| 2-hydroxychalcone | Allyl bromide, K₂CO₃, Acetone | Room temp | 3-(Allyloxy)-2-(2-(allyloxy) phenyl)-4H-chromen-4-one | 93 |

Yield not reported in the source material.

Novel Synthetic Approaches and Green Chemistry Principles

Exploration of Solvent-Free Reaction Conditions

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic methods that minimize or eliminate the use of hazardous solvents. The synthesis of allyloxy aromatics, including precursors to this compound, has benefited from these investigations, particularly through the use of microwave irradiation and solvent-free reaction conditions.

The Claisen rearrangement of allyl aryl ethers, a key reaction for producing allylphenols, has been successfully performed under solvent-free conditions using microwave heating. rsc.org For example, the rearrangement of 1-allyloxy-4-methoxybenzene to 2-allyl-4-methoxyphenol (B1267482) can be conducted by placing the neat substrate in a quartz tube and heating it with microwaves at 170°C. rsc.org Zeolites, such as Hβ-zeolite, have proven to be efficient, recyclable, and green catalysts for this transformation, yielding the ortho-rearranged product selectively in short reaction times (4-10 minutes) at 80°C without any solvent.

Solvent-free O-allylation has also been achieved with high efficiency. A non-catalytic method using solid sodium hydroxide (B78521) (NaOH) and an excess of a diol reactant led to the mono-O-allylation product in excellent yield (99%) in a relatively short time (3.5 hours). researchgate.net This sustainable approach is suitable for larger-scale synthesis. researchgate.net Furthermore, multicomponent reactions, which increase synthetic efficiency by forming several bonds in a single operation, have been adapted to green conditions. The Ugi multicomponent reaction involving 3-(allyloxy)benzaldehyde (B1333343) has been successfully conducted in ethanol or under solvent-free conditions using microwave irradiation to produce complex tocopherol analogues. csic.es These Passerini and Ugi reactions can yield products in good to very good yields (45-87%) in as little as 15 minutes at 60°C under microwave-assisted, solvent-free conditions. csic.es

Table 2: Examples of Solvent-Free Synthesis and Rearrangement Reactions

| Reaction Type | Substrate | Catalyst/Conditions | Product | Yield (%) | Time |

|---|---|---|---|---|---|

| Claisen Rearrangement | Allyl aryl ethers | Hβ-zeolite, Microwave (80°C) | 2-Allylphenols | 68-92 | 4-10 min |

| Claisen Rearrangement | 1-Allyloxy-4-methoxybenzene | Microwave (170°C), no catalyst | 2-Allyl-4-methoxyphenol | ~50 | 240 min |

| Mono-O-allylation | Butane-1,4-diol & Allyl chloride | Solid NaOH, no catalyst | 4-Allyloxybutan-1-ol | 99 | 3.5 h |

| Ugi Multicomponent Reaction | 3-(Allyloxy)benzaldehyde, Aniline, Trolox, Isocyanide | Microwave (60°C), Ethanol | Tocopherol analogue (bis-amide) | Moderate | - |

| Passerini Reaction | Aldehydes, Isocyanides | Microwave (60°C), Solvent-free | α-Acyloxycarboxamides | 45-87 | 15 min |

Yield and time vary depending on specific substrates.

Chemical Reactivity and Transformation Mechanisms of Allyloxyphenol Systems

Rearrangement Reactions

Rearrangement reactions of allyloxyphenol systems, particularly the aromatic Claisen rearrangement, are fundamental transformations that lead to the formation of new carbon-carbon bonds and the generation of substituted phenolic structures.

Aromatic Claisen Rearrangement of Allyloxyphenols

The aromatic Claisen rearrangement is a thermally induced or catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl aryl ether. In the case of 3-allyloxyphenol, this reaction typically involves the migration of the allyl group from the oxygen atom to a carbon atom on the aromatic ring. The regioselectivity of this rearrangement is influenced by the substitution pattern on the aromatic ring. For instance, meta-substituted allyl phenyl ethers exhibit directing effects from the substituents. Electron-donating groups at the meta-position, such as the hydroxyl group in 3-allyloxyphenol, tend to direct the rearrangement to the para-position relative to the ether linkage, while electron-withdrawing groups favor ortho-substitution. thieme-connect.deacs.org

In a notable study, the base-catalyzed Claisen rearrangement of 3-hydroxyphenyl allyl ethers, including 3-allyloxyphenol (1a), was investigated. When refluxed in aqueous methanolic potassium hydroxide (B78521), 3-allyloxyphenol underwent rearrangement to produce 4-allyl-1,3-dihydroxybenzene (2a). thieme-connect.de This demonstrates the synthetic utility of the Claisen rearrangement in accessing substituted resorcinol (B1680541) derivatives.

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| 3-Allyloxyphenol (1a) | Aqueous methanolic KOH, reflux | 4-Allyl-1,3-dihydroxybenzene (2a) | thieme-connect.de |

Mechanistic Investigations of Rearrangement Processes (e.g., radical-mediated pathways)

While the Claisen rearrangement is often depicted as a concerted pericyclic reaction, investigations into the base-catalyzed rearrangement of 3-hydroxyphenyl allyl ethers suggest the involvement of alternative mechanistic pathways. thieme-connect.dedntb.gov.ua Evidence points towards a process that may be radical in nature, particularly in the presence of base and oxygen. thieme-connect.de

The reaction of 3-allyloxyphenol in the presence of potassium hydroxide was found to require oxygen, with no reaction occurring in its absence. This observation supports a mechanism initiated by the formation of a phenoxyl radical. The proposed radical-mediated pathway would involve the generation of a radical species that can then undergo rearrangement. This hypothesis is further supported by the fact that the addition of a radical trap can inhibit the base-accelerated rearrangement. thieme-connect.de The involvement of radical intermediates offers a more nuanced understanding of the Claisen rearrangement under specific conditions, moving beyond the purely concerted model. nih.gov

Cyclization Reactions

The presence of both an allyl group and a phenolic hydroxyl group in molecules like 3-allyloxyphenol provides the necessary functionalities for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems.

Enantioselective Fluorocyclization of Allyl Aryl Ethers

A significant advancement in the chemistry of allyl aryl ethers is the development of enantioselective fluorocyclization reactions. These reactions allow for the stereocontrolled synthesis of fluorine-containing heterocyclic compounds, which are of great interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. organic-chemistry.orgorganic-chemistry.org

While specific studies on 3-allyloxyphenol are not extensively detailed, the general methodology for the enantioselective fluorocyclization of allyl phenyl ethers is well-established and directly applicable. For instance, a formal 6-endo-trig fluorocyclization of allyl phenyl ethers can be achieved using a chiral iodoarene catalyst in the presence of an amine–hydrogen fluoride (B91410) complex. This reaction furnishes 3-fluoro-3,4-dihydro-2H-1-benzopyrans with excellent enantioselectivities. thieme-connect.de The choice of the chiral catalyst is crucial for achieving high levels of stereocontrol. thieme-connect.de

Another approach involves the use of chiral anionic phase-transfer catalysts. For example, a chiral phosphate (B84403) catalyst can be used in conjunction with a cationic fluorinating agent, such as Selectfluor, to effect the enantioselective fluorocyclization of olefins. nih.gov This method has been successfully applied to the synthesis of fluorinated tetrahydrofurans from styrenes bearing internal oxygen nucleophiles. acs.org These methodologies provide a clear blueprint for the potential enantioselective fluorocyclization of 3-allyloxyphenol to yield chiral fluorinated chromane (B1220400) derivatives.

| Catalyst System | Fluorine Source | Product Type | Reference |

|---|---|---|---|

| Chiral Iodoarene Catalyst | Amine-Hydrogen Fluoride Complex | 3-Fluoro-3,4-dihydro-2H-1-benzopyrans | thieme-connect.de |

| Chiral Phosphate Anion | Selectfluor | Fluorinated Tetrahydrofurans | nih.govacs.org |

Oxidative Transformations

The allyl group in 3-allyloxyphenol is susceptible to various oxidative transformations, providing a handle for further functionalization of the molecule.

Selective Oxidative Cleavage of Allylic Ethers

The selective oxidative cleavage of the allyl group in allylic ethers is a valuable synthetic transformation that can lead to the formation of aldehydes or carboxylic acids, effectively deprotecting the phenolic hydroxyl group under oxidative conditions. acs.orgorganic-chemistry.org Several methods have been developed for this purpose.

One common method involves a two-step process of isomerization of the allyl ether to a vinyl ether, followed by oxidative cleavage. However, one-pot oxidative cleavage methods are more efficient. A notable one-pot method for the removal of O-allyl protecting groups utilizes osmium tetroxide (OsO₄) for hydroxylation of the double bond, followed by periodate (B1199274) (NaIO₄) scission of the resulting vicinal diol. This sequence ultimately releases the deprotected alcohol. acs.org

Another approach employs an oxoammonium salt to mediate the oxidative cleavage of allyl ethers. This method proceeds readily in a biphasic solvent system with mild heating, furnishing the corresponding aldehydes. nih.gov These oxidative cleavage reactions are generally compatible with a variety of other functional groups, making them useful tools in complex organic synthesis.

| Reagent(s) | Intermediate/Product Type | Reference |

|---|---|---|

| OsO₄ (catalytic), NaIO₄ | Vicinal diol, then aldehyde | acs.org |

| Oxoammonium salt | Aldehyde | nih.gov |

Polymerization Mechanisms Involving Allyloxyphenol Moieties

The presence of the allyl group in allyloxyphenol systems introduces a reactive site capable of undergoing polymerization. This functionality allows for the synthesis of polymers through various mechanisms, primarily involving the carbon-carbon double bond of the allyl group. These polymerization reactions are crucial for developing new materials with tailored properties. The principal mechanisms include free radical polymerization, which can lead to the formation of linear or branched polymers, and cross-linking reactions, which create three-dimensional polymer networks.

Free radical polymerization is a common method for polymerizing vinyl monomers, including those with allyl functionalities. mdpi.comwikipedia.org The process is typically initiated by the decomposition of a radical initiator, which generates free radicals that then react with monomer units to propagate the polymer chain. wikipedia.org In the context of allyloxyphenol derivatives, such as N-(allyloxy phenyl) tetrachloro phthalimides, free radical chain growth polymerization can be initiated using azo compounds like 2,2′-azobisisobutyronitrile (AIBN) in a suitable solvent like tetrahydrofuran (B95107) (THF), often with the application of heat (e.g., 75-80°C).

However, the polymerization of allyl monomers via free radical pathways often results in polymers with relatively low molecular weights. yok.gov.tr This is attributed to the high propensity of the propagating radical to undergo chain transfer reactions. Specifically, abstraction of a hydrogen atom from the allylic position of the monomer is a significant side reaction. This process terminates one growing chain and creates a new, less reactive allylic radical on a monomer molecule, which is less efficient at re-initiating polymerization. This degradative chain transfer is a characteristic challenge in the free radical polymerization of allyl compounds.

Table 1: Illustrative Conditions for Free Radical Polymerization of Allyl-Containing Monomers

| Monomer System | Initiator | Solvent | Temperature (°C) | Observations | Source |

| N-(allyloxy phenyl) tetrachloro phthalimides | AIBN | THF | 75-80 | Production of new copolymers | |

| Allyl Phenol (B47542) | AIBN | Not Specified | Not Specified | Attempted homopolymer synthesis | yok.gov.tr |

| Allyl Phenol / Styrene | Gamma Radiation | Not Specified | Not Specified | Copolymer formation was successful | yok.gov.tr |

| Allyl Glycidyl Ether / Acrylonitrile | Gamma Rays | Not Specified | Not Specified | Formation of copolymers |

This table presents examples of reaction conditions for the polymerization of monomers containing allyl groups to illustrate the general methodologies employed.

The allyl group on allyloxyphenol moieties serves as a valuable functional handle for creating networked polymers through cross-linking reactions. researchgate.net This process significantly enhances the thermal stability, mechanical strength, and solvent resistance of the final material. researchgate.netscirp.org Cross-linking can be induced either thermally or photochemically. researchgate.net

Thermal Cross-linking: Heating polymers that contain allyloxy-phenyl units can induce cross-linking. At elevated temperatures, typically around 250°C, a thermally induced Claisen rearrangement of the allyloxy-phenyl group can occur. researchgate.net This rearrangement is followed by further reactions that lead to a cross-linked structure. researchgate.net The process effectively creates a stable, three-dimensional network. mdpi.com The density of these cross-links has a profound influence on the pyrolysis process and the ultimate thermal stability of the polymer. nasa.gov In some cases, an uncontrolled rise in temperature during synthesis or processing can lead to the formation of an undesirable colored, cross-linked product.

Photochemical Cross-linking: Photochemical methods offer an alternative route to initiate cross-linking. This process typically involves a photoinitiator that, upon exposure to UV light, generates radicals. researchgate.net These radicals can then initiate reactions involving the allyl groups on different polymer chains, leading to the formation of covalent bonds between them. For instance, random copolymers containing pendant allyl ester groups have been successfully cross-linked photochemically using 2,2-dimethoxy-2-phenylacetophenone (B1663997) as a photoinitiator. researchgate.net This method allows for spatial and temporal control over the cross-linking process. The reactivity of the allyl groups can also be utilized in other "click" reactions, such as thiol-ene coupling, which can be initiated photochemically to form cross-linked networks. researchgate.net

The introduction of cross-linkable groups like the allyl functionality is a key strategy for modifying polymer architecture to achieve improved material properties, such as higher glass transition temperatures and enhanced thermal stability. scirp.org

Table 2: Examples of Cross-linking Approaches for Allyl-Functionalized Polymers

| Polymer System | Cross-linking Method | Conditions | Result | Source |

| Polybenzoxazine with allyl groups | Thermal | Isothermal treatment at 250°C | Increased cross-link density and Tg | researchgate.netscirp.org |

| Polyimides with ortho-allyloxy groups | Thermal | Isothermal treatment at 250°C, annealing at 350°C | Cross-linked polyimide, followed by conversion to polybenzoxazole | researchgate.net |

| Methacrylate copolymers with allyl ester groups | Photochemical | UV irradiation with 2,2-dimethoxy-2-phenylacetophenone | Cross-linked polymer network | researchgate.net |

| Polystyrene with allyloxy groups | Photochemical Thiol-ene | UV irradiation with benzyl (B1604629) mercaptan | Demonstration of allyl group reactivity for cross-linking | researchgate.net |

This table provides examples of different methods used to cross-link polymers containing allyl functionalities.

Advanced Spectroscopic Characterization of 3 Allyloxy Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural determination of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy of 3-(allyloxy)phenol and its derivatives reveals characteristic signals for the aromatic, allylic, and phenolic protons. In a study of 3-allyloxyphenol, the proton NMR spectrum in chloroform-d (B32938) showed a singlet for the hydroxyl proton at δ 4.78 ppm. prepchem.com The allylic protons exhibited a doublet for the -OCH₂- group at δ 4.55 ppm (J=5.5 Hz), a multiplet for the terminal =CH₂ protons between δ 5.29-5.50 ppm, and a multiplet for the internal -CH= proton at δ 6.07 ppm. prepchem.com The aromatic protons appeared as a triplet for H-5 at δ 7.18 ppm (J=8.5 Hz) and a multiplet for the remaining aromatic protons between δ 6.46-6.58 ppm. prepchem.com

For derivatives, such as 2-(2-(allyloxy)-5-bromophenyl)furan, the ¹H NMR spectrum in CDCl₃ displayed signals for the allyloxy group at δ 4.61 (d, J = 5.2 Hz, 2H), δ 5.34-5.48 (m, 2H), and δ 6.09-6.16 (m, 1H). rsc.org The aromatic protons were observed at δ 6.51-6.52 (m, 1H), δ 6.79 (d, J = 8.8 Hz, 1H), δ 7.03-7.04 (m, 1H), δ 7.28 (dd, J₁ = 8.8 Hz, J₂ = 2.0 Hz, 1H), δ 7.48 (s, 1H), and δ 8.00 (d, J = 2.4 Hz, 1H). rsc.org

The chemical shifts can be influenced by substituents on the phenol (B47542) ring. For example, in a dichloro-allyloxy-phenol-containing pyrazole (B372694) oxime derivative, the aromatic protons of the dichloro-allyloxy-phenol moiety appeared as a multiplet between δ 6.78–6.82 ppm, while the allylic protons were observed at δ 6.11 (t, J = 6.4 Hz, 1H) and δ 4.57 (d, J = 6.4 Hz, 2H). mdpi.com

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

| Compound | Solvent | Ar-H | -CH= | =CH₂ | -OCH₂- | Ar-OH | Reference |

| This compound | CDCl₃ | 6.46-6.58 (m), 7.18 (t) | 6.07 (m) | 5.29-5.50 (m) | 4.55 (d) | 4.78 (s) | prepchem.com |

| 2-(2-(Allyloxy)-5-bromophenyl)furan | CDCl₃ | 6.51-8.00 (m) | 6.09-6.16 (m) | 5.34-5.48 (m) | 4.61 (d) | - | rsc.org |

| Dichloro-allyloxy-phenol-containing pyrazole oxime derivative | CDCl₃ | 6.78-6.82 (m) | 6.11 (t) | - | 4.57 (d) | - | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. For 2-(2-(allyloxy)-5-bromophenyl)furan, the ¹³C NMR spectrum in CDCl₃ showed signals for the allyloxy group at δ 69.5 (-OCH₂-), δ 118.4 (=CH₂), and δ 132.7 (-CH=). rsc.org The aromatic carbons resonated at δ 111.1, 111.9, 113.4, 113.9, 122.0, 128.5, 130.2, 141.6, 148.8, and 153.2. rsc.org

In a dichloro-allyloxy-phenol-containing pyrazole oxime derivative, the carbons of the dichloro-allyloxy-phenoxy group were observed at various chemical shifts, including those for the aromatic ring and the allyloxy side chain. mdpi.com For instance, the allyloxy carbons appeared at δ 70.5 (-OCH₂-) and within the range of δ 115.1-116.5 for the olefinic carbons. mdpi.com

The substitution pattern on the aromatic ring significantly affects the chemical shifts of the carbon atoms. In a series of dichloro-allyloxy-phenol-containing pyrazole oxime derivatives, the chemical shifts of the aromatic carbons varied depending on the other substituents present. mdpi.com

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Solvent | Ar-C | -CH= | =CH₂ | -OCH₂- | Reference |

| 2-(2-(Allyloxy)-5-bromophenyl)furan | CDCl₃ | 111.1-153.2 | 132.7 | 118.4 | 69.5 | rsc.org |

| Dichloro-allyloxy-phenol-containing pyrazole oxime derivative | CDCl₃ | 100.1-158.7 | 129.7 | 116.2 | 70.5 | mdpi.com |

| 3-Allyl-2-(allyloxy)-5-bromoaniline | CDCl₃ | 116.36-143.17 | 133.65, 136.38 | 117.27, 117.65 | 72.98 | nih.gov |

Applications of Advanced NMR Techniques for Structural Elucidation

Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within complex this compound derivatives. mdpi.comsemanticscholar.org

In the structural elucidation of complex natural products containing allyloxy-phenol moieties, HMBC is instrumental. mdpi.comsemanticscholar.org For example, in the analysis of a phenylpropanoid derivative, HMBC correlations were used to confirm the position of an ethoxyl group and the linkage of a cinnamyl alcohol moiety to the phenol ring. mdpi.comsemanticscholar.org Specifically, correlations from the protons of a methoxy (B1213986) group to a specific aromatic carbon confirmed its location. mdpi.com Similarly, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can establish the relative stereochemistry of the molecule by observing spatial proximities between protons. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of Vibrational Modes

The FTIR spectra of this compound derivatives exhibit characteristic absorption bands corresponding to the various functional groups present. uni-bayreuth.de A broad band in the region of 3200-3600 cm⁻¹ is typically assigned to the O-H stretching vibration of the phenolic hydroxyl group. mdpi.compressbooks.pub The C-H stretching vibrations of the aromatic ring and the allyl group are observed around 3000-3100 cm⁻¹ (=C-H) and 2850-3000 cm⁻¹ (C-H). nih.govmdpi.com

The C=C stretching vibrations of the aromatic ring and the allyl group typically appear in the 1400-1650 cm⁻¹ region. nih.govmdpi.com The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. nih.govmdpi.com For instance, in a series of 3-allyl-2-(allyloxy)-5-bromoaniline derivatives, the C-O-C stretching vibration was observed around 1195-1253 cm⁻¹. nih.govmdpi.com

Interactive Table: Characteristic FTIR Absorption Bands (cm⁻¹) for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Phenolic O-H | Stretching | 3205 - 3208 | mdpi.com |

| Aromatic/Allyl =C-H | Stretching | 3077 - 3089 | nih.govmdpi.com |

| Aliphatic C-H | Stretching | 2919 - 2981 | nih.govmdpi.com |

| Aromatic/Allyl C=C | Stretching | 1604 - 1643 | nih.govmdpi.com |

| C-O-C Ether | Stretching | 1195 - 1253 | nih.govmdpi.com |

Correlation of Experimental IR Data with Computational Predictions for Spectral Assignment

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of molecules. Comparing these predicted spectra with experimental FTIR data allows for a more precise and confident assignment of the observed vibrational bands. ijaemr.com For the phenol molecule, DFT calculations have been shown to reproduce the experimental IR spectrum with good accuracy, although calculated harmonic frequencies are often slightly overestimated. ijaemr.com This combined experimental and computational approach is invaluable for complex derivatives of this compound, where spectral overlap can make assignments challenging.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and elemental composition, offering definitive confirmation of the chemical formula of novel compounds.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides the high accuracy and resolution required to unequivocally determine the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, the molecular formula of this compound is C9H10O2, with a calculated molecular weight of 150.17 g/mol . bldpharm.com

In the study of various derivatives, HRMS has been instrumental. For example, in the analysis of a new allyl derivative of curcumin (B1669340), (1E,6E)-4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione, HRMS was used to confirm its molecular formula. mdpi.comresearchgate.net The measurement was performed using electrospray ionization (ESI) on a microOTOF II instrument, and the data confirmed the expected molecular formula. mdpi.com Similarly, for N-Allyl-N-[2-(allyloxy)phenyl]propanamide, HRMS validated its molecular weight, corresponding to the formula C₁₅H₁₉NO₂.

HRMS techniques, such as those using a JEOL JMS-700 mass spectrometer with electron ionization or a Bruker Daltonics GmbH SolariX Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS) with ESI, have been employed for the analysis of synthetic urushiols derived from biorenewable sources, including derivatives of this compound. rsc.org

Table 1: HRMS Data for Selected this compound Derivatives

| Compound | Molecular Formula | Ionization Method | Calculated Mass (m/z) | Measured Mass (m/z) | Reference |

|---|---|---|---|---|---|

| (1E,6E)-4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione | C28H30O6 | ESI | 489.2272 [M+H]+ | 489.2287 [M+H]+ | researchgate.net |

| 1,2-bis(4-(allyloxy)-3-methoxyphenyl)ethane | C22H26O4 | EI+ | 354.1826 | 354.1827 | rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules, including many phenolic compounds. It allows for the characterization of molecules by generating ions directly from a solution, which are then analyzed by the mass spectrometer.

ESI-MS has been widely applied in the study of phenolic compounds to understand their structure and fragmentation patterns. nih.govnih.govnih.govmdpi.comwhiterose.ac.uk For instance, ESI-MS/MS (tandem mass spectrometry) has been used to identify and characterize phenolic components in various plant extracts. nih.govnih.gov This technique provides detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. In the context of this compound derivatives, ESI-MS is used to confirm the molecular weight and to study the fragmentation pathways, which can help in the structural elucidation of newly synthesized compounds. rsc.orgbeilstein-journals.org For example, the analysis of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol using LC-ESI-QTOF-MS/MS in negative ion mode revealed a precursor ion [M-H]- at m/z 289.054.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to analyze the electronic absorption properties of compounds.

Analysis of Electronic Absorption Properties

The UV-Vis spectrum of a molecule is determined by its chromophores, which are the parts of the molecule that absorb light. For this compound and its derivatives, the phenol ring and the allyl group are the primary chromophores. Phenol itself typically exhibits a strong absorption band around 270 nm. researchgate.net

The electronic absorption properties of derivatives can be influenced by the substituents on the aromatic ring. For example, phosphonium (B103445) phenolate (B1203915) zwitterions derived from a related phosphinophenol show absorption features between 310 nm and 420 nm, peaking around 360 nm. beilstein-journals.org The introduction of different functional groups can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For instance, certain benzotriazole-naphthalimide hybrid dyes, which share structural motifs with functionalized phenols, exhibit broad absorption bands in the UV region, with maxima observed between 337 nm and 356 nm. rsc.org The position of these bands is sensitive to the electronic properties of the substituents. rsc.org

Table 2: UV-Vis Absorption Data for Related Phenolic Compounds

| Compound/Derivative Type | Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| Phenol | Not specified | 270 | Not specified | researchgate.net |

| Phosphonium phenolate zwitterions | Chloroform | 352 - 360 | 4000 - 6000 | beilstein-journals.org |

| 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives | Methanol | 330 - 360 | Not specified | rsc.org |

| Phosphonium phenolate zwitterions (from oxiranes) | Chloroform | 345 | 5.34 x 10³ | researchgate.net |

X-ray Diffraction Analysis

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

For example, the solid-state structure of a triple-allylated curcumin derivative, which contains allyloxy-phenyl groups, was determined by single-crystal X-ray diffraction. mdpi.comresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P21/c, and the molecule is nearly planar. mdpi.com Such studies provide invaluable information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com The process involves growing a single crystal of the compound, collecting diffraction data using a diffractometer, and then solving and refining the structure using specialized software. rsc.org This detailed structural information is crucial for understanding structure-property relationships.

Elemental Analysis

Elemental analysis is a fundamental technique employed to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a molecule. In the synthesis of this compound derivatives, this method is crucial for verifying the empirical formula of newly created compounds. By comparing the experimentally determined elemental composition with the theoretically calculated values for a proposed structure, researchers can confirm the successful synthesis and purity of the target molecules. nih.govnih.govnih.gov

Research findings consistently demonstrate a strong correlation between the calculated and experimentally found elemental compositions for a variety of this compound derivatives. This agreement provides essential validation for the proposed molecular structures. rsc.orgmdpi.com

For instance, in the synthesis of (E)-1,2-bis(3-(allyloxy)phenyl)ethene, the elemental analysis yielded values of 82.15% for carbon and 7.05% for hydrogen. rsc.org These experimental results are in close alignment with the calculated percentages of C (82.2%) and H (6.9%) for the molecular formula C₂₀H₂₀O₂. rsc.org Similarly, the analysis of its saturated analogue, 1,2-bis(3-(allyloxy)phenyl)ethane (C₂₀H₂₂O₂), showed experimental values of C: 81.48% and H: 7.36%, which correspond well with the calculated values of C: 81.60% and H: 7.53%. rsc.org

The technique has also been applied to more complex derivatives. For 3-Allyl-2-(allyloxy)-5-bromoaniline (C₁₂H₁₄BrNO), the found values were C: 53.71%, H: 5.24%, and N: 5.18%, which closely match the calculated percentages of C: 53.75%, H: 5.26%, and N: 5.22%. mdpi.com Furthermore, elemental analysis confirmed the composition of various substituted ether derivatives, such as 2-(Allyloxy)ethyl 3-(chloromethyl)-2,4,6-trimethylbenzoate, where the found values (C: 64.83%, H: 7.12%, Cl: 11.86%) were in excellent agreement with the calculated values (C: 64.75%, H: 7.13%, Cl: 11.95%). beilstein-journals.org

The data presented in the following table summarizes the elemental analysis findings for several derivatives, underscoring the utility of this technique in the structural confirmation of these compounds.

Table 1: Elemental Analysis Data for this compound Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| (E)-1,2-bis(3-(allyloxy)phenyl)ethene | C₂₀H₂₀O₂ | C | 82.2 | 82.15 | rsc.org |

| H | 6.9 | 7.05 | rsc.org | ||

| 1,2-bis(3-(allyloxy)phenyl)ethane | C₂₀H₂₂O₂ | C | 81.60 | 81.48 | rsc.org |

| H | 7.53 | 7.36 | rsc.org | ||

| 3-Allyl-2-(allyloxy)-5-bromoaniline | C₁₂H₁₄BrNO | C | 53.75 | 53.71 | mdpi.com |

| H | 5.26 | 5.24 | mdpi.com | ||

| N | 5.22 | 5.18 | mdpi.com | ||

| 1-Methyl-3-methyl-5-(4-fluorophenoxy)-1H-pyrazole-4-carbaldehyde-O-{3-[2,6-dichloro-4-(3,3-dichloroallyoxy)-phenoxy]-n-propyl}-oxime | C₂₅H₂₂Cl₄F₃N₃O₅ | C | 46.68 | 46.53 | nih.gov |

| H | 3.45 | 3.62 | nih.gov | ||

| N | 6.53 | 6.38 | nih.gov | ||

| 2-(Allyloxy)ethyl 3-(chloromethyl)-2,4,6-trimethylbenzoate | C₁₆H₂₁ClO₃ | C | 64.75 | 64.83 | beilstein-journals.org |

| H | 7.13 | 7.12 | beilstein-journals.org | ||

| Cl | 11.95 | 11.86 | beilstein-journals.org | ||

| 1,2-bis(4-(allyloxy)-3-methoxyphenyl)ethane | C₂₂H₂₆O₄ | C | 74.55 | 74.4 | rsc.org |

| H | 7.4 | 7.3 | rsc.org | ||

| (E)-1,2-bis(4-(allyloxy)-3-methoxyphenyl)ethene | C₂₂H₂₄O₄ | C | 75.0 | 74.9 | rsc.org |

| H | 6.9 | 6.8 | rsc.org |

Computational Approaches in Allyloxyphenol Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules like 3-(Allyloxy)phenol.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31+G(d,p) or 6-311++G(d,p)), are employed to determine its most stable three-dimensional structure (molecular geometry). science.govnih.govkuleuven.be These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, DFT can elucidate the conformational flexibility of the allyloxy group and its orientation relative to the phenol (B47542) ring. vulcanchem.com

Furthermore, DFT is used to calculate harmonic vibrational frequencies. nih.gov These computed frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to assign specific vibrational modes to the observed spectral peaks. science.gov This analysis helps in the structural characterization of the molecule and its derivatives. nih.gov The study of vibrational modes can also offer insights into intramolecular interactions, such as hydrogen bonding. nih.gov

Below is a table showcasing typical data obtained from DFT calculations for phenolic compounds, illustrating the kind of information that can be derived for this compound.

| Parameter | Calculated Value | Method/Basis Set |

| O-H Bond Length | 0.96 Å | B3LYP/6-311++G(d,p) |

| C-O (Phenolic) Bond Length | 1.36 Å | B3LYP/6-311++G(d,p) |

| C-O-C Angle (Ether) | 118.5° | B3LYP/6-311++G(d,p) |

| O-H Stretch Frequency | ~3650 cm⁻¹ | B3LYP/6-311++G(d,p) |

| C-O Stretch (Phenolic) Freq. | ~1250 cm⁻¹ | B3LYP/6-311++G(d,p) |

Note: The values in this table are illustrative for phenolic ethers and may not represent the exact values for this compound, which would require specific calculations.

Computational Prediction of Spectroscopic Parameters

Beyond vibrational frequencies, computational methods can predict other spectroscopic parameters. For example, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in structure elucidation and assignment. researchgate.net This is particularly useful for complex derivatives of this compound where spectral interpretation may be ambiguous.

UV-Vis absorption spectra can also be simulated using time-dependent DFT (TD-DFT) to predict electronic transition energies and oscillator strengths. These predictions help in understanding the electronic properties of the molecule and interpreting experimental UV-Vis spectra.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations provide a dynamic view of molecular behavior, offering insights into interactions and mechanisms that are often difficult to probe experimentally.

Molecular Docking and Dynamics Simulations for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound derivatives, docking studies are used to investigate their potential interactions with biological targets, such as enzymes or receptors. nih.govresearchgate.net For example, derivatives can be docked into the active site of an enzyme to predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions. vulcanchem.com

Molecular dynamics (MD) simulations are then often used to refine the docked poses and to study the stability and dynamics of the ligand-protein complex over time. researchgate.netnih.gov MD simulations can reveal conformational changes in both the ligand and the target protein upon binding, providing a more detailed picture of the interaction mechanism. nih.gov These simulations track the movements of atoms over time, offering insights into the flexibility of the allyloxy chain and its role in binding.

| Simulation Type | Information Gained | Application Example |

| Molecular Docking | Binding pose, binding affinity (score) | Predicting the interaction of a this compound derivative with a specific enzyme active site. vulcanchem.comnih.gov |

| Molecular Dynamics | Complex stability, conformational changes, dynamic interactions | Assessing the stability of the predicted enzyme-inhibitor complex in a simulated physiological environment. researchgate.net |

In Silico Methodologies for Molecular Design and Reactivity Prediction

In silico methodologies leverage computational power to design new molecules with desired properties and to predict their reactivity. dntb.gov.ua For derivatives of this compound, this can involve creating virtual libraries of related compounds by modifying substituents on the phenyl ring or the allyl group. These virtual compounds can then be screened for properties like predicted biological activity, toxicity, or specific chemical reactivity using quantitative structure-activity relationship (QSAR) models or other predictive algorithms. ljmu.ac.ukacs.org This approach accelerates the process of identifying promising new compounds for synthesis and testing.

Prediction of Reaction Regioselectivity and Reaction Pathways

Computational chemistry is a powerful tool for understanding and predicting the outcomes of chemical reactions involving this compound.

A key reaction for allyloxy phenols is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement. nsf.gov Computational studies, particularly using DFT, can be used to model the transition states of possible reaction pathways. researchgate.net For this compound, which is a meta-substituted allyl aryl ether, the rearrangement can lead to different regioisomers. By calculating the activation energies for the transition states leading to these different products, chemists can predict which isomer will be favored. researchgate.net

These calculations can reveal that the reaction may proceed through different mechanistic pathways, such as a concerted pericyclic reaction or a stepwise process, depending on the specific reactants and catalysts involved. nsf.gov For example, in palladium-catalyzed rearrangements, computations have shown that the mechanism can switch between a Lewis-acid coordinated pathway and a π-coordination pathway depending on the substrate. nsf.gov This level of mechanistic detail is crucial for optimizing reaction conditions and controlling the outcome of the synthesis. acs.orgrsc.org

Computational Analysis of Biosynthetic Gene Clusters for Allyloxyphenol Structures

The advent of high-throughput genome sequencing combined with sophisticated computational tools has revolutionized the discovery and understanding of natural product biosynthesis. oup.com For compounds like this compound, which possess specific structural moieties, these computational approaches are invaluable for identifying the genetic blueprints—known as biosynthetic gene clusters (BGCs)—responsible for their production. BGCs are discrete regions in the genome that encode all the necessary enzymatic machinery for the synthesis of a specialized metabolite. d-nb.info Computational analysis allows researchers to mine vast genomic datasets to locate these clusters, predict the functions of the encoded enzymes, and ultimately forecast the chemical structure of the final product, bypassing the need for laborious traditional screening methods. floraandfona.org.inwur.nl

The process of computationally identifying a BGC for a potential allyloxyphenol begins with genome mining. jmicrobiol.or.kr This involves using specialized bioinformatics software to scan bacterial, fungal, or plant genomes for sequences encoding "signature" enzymes that are hallmarks of specialized metabolite biosynthesis. oup.com The most common of these are polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), large multimodular enzymes that assemble polyketide or peptide backbones, respectively. nih.govmdpi.com The presence of genes for these mega-enzymes serves as a primary flag for a potential BGC. oup.com

Once a candidate BGC is identified, a detailed functional annotation of each gene within the cluster is performed. This is where the prediction of specific chemical features, such as the allyloxy group, becomes possible. The analysis focuses on identifying not just the core synthase genes (PKS or NRPS) but also the "tailoring" enzymes that modify the initial backbone. oup.com These tailoring enzymes can include oxygenases, methyltransferases, glycosyltransferases, and, critically for allyloxyphenol biosynthesis, enzymes potentially capable of installing the allyl group, such as a putative O-allyltransferase. By analyzing the predicted function and order of these tailoring enzymes, a hypothetical biosynthetic pathway and the structure of the final molecule can be proposed. jmicrobiol.or.krplos.org

Modern bioinformatics platforms integrate various algorithms, including hidden Markov models and machine learning, to improve the accuracy of these predictions. floraandfona.org.inwur.nl Tools such as antiSMASH and PRISM are widely used to automatically detect BGCs, annotate gene functions, and even compare them to a repository of known clusters (like the MIBiG database) to find similarities and infer product types. floraandfona.org.inwur.nl More recent developments leverage deep learning and protein language models, which can decipher gene functions and predict metabolite classes with even greater speed and precision, often without relying on direct sequence homology to known genes. biorxiv.org This is particularly useful for discovering entirely novel biosynthetic pathways that may be responsible for unique structures.

The table below summarizes key computational tools used in the analysis of BGCs.

| Tool Name | Primary Function | Key Features | Relevant Application to Allyloxyphenol BGCs |

| antiSMASH | Identification and annotation of biosynthetic gene clusters. floraandfona.org.inwur.nl | Detects over 80 different BGC types; predicts core structure; compares to known clusters in MIBiG database. | Identifying a PKS or NRPS cluster and annotating tailoring enzymes, including potential O-allyltransferases. |

| PRISM | Prediction of chemical structures from BGCs. floraandfona.org.in | Integrates various bioinformatics approaches to predict the final natural product structure based on gene cluster analysis. | Forecasting the specific chemical structure of the allyloxyphenol derivative based on the identified genes. |

| BiG-SCAPE | Sequence similarity networking of BGCs. actinobase.org | Groups large numbers of BGCs into "Gene Cluster Families" to visualize diversity and relationships. | Comparing a putative allyloxyphenol BGC against thousands of others to find related pathways. |

| CoreFinder | Deep learning framework for BGC analysis. biorxiv.org | Uses protein language models to predict gene functions and product class without sequence alignment; significantly faster than traditional methods. biorxiv.org | Rapidly screening genomes to identify novel BGCs and core enzymes potentially involved in allyloxyphenol synthesis. |

Detailed Research Findings

While specific published research focusing solely on the computational analysis of a this compound BGC is not available, the established methodologies allow for a clear projection of what such an investigation would entail and the nature of its findings. A hypothetical computational study would likely begin by running the genome of a producing organism through the antiSMASH pipeline.

The expected output would be the identification of a candidate BGC, likely a Type I PKS or a hybrid PKS-NRPS cluster. nih.gov The core synthase modules would be analyzed to predict the starter unit and the number of extension cycles, giving a preliminary structure of the polyketide backbone. The crucial findings would emerge from the analysis of the tailoring enzymes. The computational model would need to identify a gene encoding a putative prenyltransferase or a related enzyme with predicted O-alkylation activity, which would be hypothesized to catalyze the attachment of the allyl group to the phenolic core.

The table below illustrates the kind of data that would be generated from such a computational analysis of a hypothetical allyloxyphenol BGC.

| Gene ID | Predicted Function | Homology to Known Enzymes (Example) | Putative Role in Allyloxyphenol Biosynthesis |

| alpA | Type I Polyketide Synthase (PKS) | 65% identity to PKS from Erythromycin BGC | Assembly of the core polyketide backbone. |

| alpB | Thioesterase (TE) | 72% identity to PikR thioesterase | Release of the completed polyketide chain. |

| alpC | P450 Monooxygenase | 58% identity to a phenol hydroxylase | Hydroxylation of the aromatic ring to create the phenol group. |

| alpD | O-allyltransferase | 45% identity to a fungal prenyltransferase | Key Step: Attachment of the allyl group to the hydroxyl of the phenol. |

| alpE | Transcriptional Regulator | 81% identity to LuxR family regulators | Control and activation of gene expression within the cluster. |

This in silico analysis provides a powerful, hypothesis-generating framework. It not only predicts the genetic basis for producing a specific compound like this compound but also identifies the key genes—such as the putative O-allyltransferase—that can be targeted for subsequent experimental validation, such as gene knockout or heterologous expression, to confirm their function and engineer the pathway. jmicrobiol.or.kr

Polymer Chemistry and Material Science Applications of Allyloxyphenol Derivatives

Role as Crosslinking Monomers in Polymer Synthesis

The presence of a polymerizable allyl group allows allyloxyphenol derivatives to function as effective crosslinking monomers. In polymerization reactions, the allyl group can participate in creating a network structure, which enhances the thermal and mechanical stability of the resulting polymer.

The reactivity of the allyl group is central to its function. For instance, in some systems, the (meth)acryl group shows higher reactivity in radical polymerization, allowing it to be preferentially incorporated into the polymer backbone. This leaves the side-chain allyl groups available for subsequent crosslinking reactions. google.com This dual reactivity is exploited in creating copolymers with latent crosslinking capabilities.

Various allyloxyphenol derivatives have been synthesized for this purpose. Monomers such as N-(allyloxy phenyl)tetrachloro phthalimides have been used in free-radical chain growth copolymerization with different vinylic monomers. ijsr.net This process introduces the allyloxy segment into the polymer structure, which can then facilitate crosslinking. ijsr.net Similarly, monofunctional benzoxazine (B1645224) monomers containing allyl groups have been prepared. The polymerization of these monomers involves both the ring-opening of the oxazine (B8389632) ring and the thermal addition polymerization of the allyl groups, leading to a highly crosslinked polymer with a high glass transition temperature (Tg) of around 300°C. researchgate.net

Another example is the synthesis of 3-(allyloxy)-2-hydroxypropyl 4-maleimidobenzoate, a monomer designed to incorporate both maleimide (B117702) and allyl groups. scispace.com This approach aimed to simplify resin systems by combining the functionalities of different components into a single molecule. scispace.com

Table 1: Examples of Allyloxyphenol-based Crosslinking Monomers

| Monomer Name | Polymer System | Resulting Polymer Properties | Reference |

|---|---|---|---|

| N-(allyloxy phenyl)tetrachloro phthalimides | Copolymerization with vinylic monomers | Improved solubility and processability | ijsr.net |

| Allyl-group-containing benzoxazines | Thermal polymerization | High glass transition temperature (~300°C), high crosslink density | researchgate.net |

| 3-(allyloxy)-2-hydroxypropyl 4-maleimidobenzoate | Bismaleimide (BMI) resin systems | Intended to simplify resin formulation | scispace.com |

Incorporation into Polymeric Materials for Enhanced Properties

The incorporation of allyloxyphenol derivatives into polymer matrices is a strategy used to enhance specific material properties. The flexible ether linkage and the reactive allyl group contribute to improvements in solubility, processability, thermal stability, and mechanical strength. ijsr.net

Significant research has focused on modifying rigid polymers like polyimides to improve their processability without compromising their excellent thermal stability. ijsr.net Introducing soft, flexible segments such as the allyloxy group into the polyimide backbone is an effective method. ijsr.net The synthesis of N-(allyloxy phenyl)tetrachloro phthalimides and their subsequent copolymerization has been shown to yield copolyimides with remarkably better solubility in polar aprotic solvents like DMF, facilitating their application. ijsr.net

In other applications, the hydrophilic nature of certain derivatives is exploited. For example, sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate (APS), a functional monomer, has been incorporated into polymer chains to significantly improve the water-solubility of polymers used for enhanced oil recovery in high-temperature and high-salinity reservoirs. rsc.org Similarly, grafting 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPA) onto graphitic carbon nitride (g-C₃N₄) nanosheets enhances their dispersibility in water, which is crucial for creating advanced composite materials. rsc.org Studies have reported that such modifications can lead to stable aqueous dispersions containing up to 10 wt% of the nanosheets. rsc.org

The table below summarizes research findings on property enhancements achieved by incorporating allyloxyphenol derivatives.

Table 2: Enhanced Properties of Polymers with Allyloxyphenol Derivatives

| Polymer/Material | Incorporated Allyloxyphenol Derivative | Enhanced Property | Research Finding | Reference |

|---|---|---|---|---|

| Polyimides | N-(allyloxy phenyl)tetrachloro phthalimides | Solubility, Processability | Resulting copolyimides showed remarkable solubility in DMF. | ijsr.net |

| Polyacrylamides | Sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate (APS) | Water Solubility | Introduction of the sulfonic and hydroxyl groups via the APS monomer significantly improved water-solubility for enhanced oil recovery applications. | rsc.org |

| Graphitic Carbon Nitride (g-C₃N₄) | 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPA) | Water Dispersibility | Grafting AHPA onto g-C₃N₄ surfaces allowed for stable dispersions of up to 10 wt% in water. | rsc.org |

Synthesis of Advanced Polymeric Architectures (e.g., dendrimers with peripheral allyl groups)

Allyloxyphenol derivatives are crucial building blocks for the synthesis of complex, three-dimensional polymeric architectures like dendrimers. The presence of multiple reactive sites on the aromatic ring allows for the creation of highly branched, well-defined macromolecules. Compounds such as (3,5-Bis(allyloxy)phenyl)methanol serve as key synthons in the divergent synthesis of dendrimers. bldpharm.com

Dendrimers are synthesized in a stepwise, generational process starting from a central core. nih.gov The use of building blocks with multiple allyl groups enables rapid generation growth. For instance, a phenoltriallylmethyl dendron can be coupled with a dendritic core to multiply the number of terminal allyl groups in each generation. mdpi.com These peripheral allyl groups are not merely structural; they are functional handles that can be used for further modifications or for crosslinking the dendrimer molecules to form networked materials. researchgate.net

The synthesis of polyether dendrimers, first described by Hawker and Fréchet, often utilizes phenolic compounds as core and branching units. nih.gov For example, 3,5-dihydroxybenzyl alcohol is a common branching material. nih.gov By extension, allyloxy-functionalized phenols like (3,5-Bis(allyloxy)phenyl)methanol are ideal for constructing dendrimers with reactive surfaces. bldpharm.com These allyl-terminated dendrimers can be cross-linked through their end-groups, for example, via ring-closing metathesis, to create novel nanomaterials. researchgate.net

Table 3: Precursors for Allyl-Terminated Dendrimers

| Precursor Compound | Type of Architecture | Role of Compound | Reference |

|---|---|---|---|

| (3,5-Bis(allyloxy)phenyl)methanol | Dendrimer | Branching unit for creating generations with multiple allyl termini. | bldpharm.com |

| 3,5-(allyloxy)benzoic acid | Dendrimer | Precursor for synthesizing dendrons with terminal allyl ether groups. | researchgate.net |

Use as Additives in Polymer Formulations

Beyond being integral parts of the polymer backbone, allyloxyphenol derivatives also serve as functional additives in polymer formulations. Their role as additives is often tied to the reactivity of the allyl group, which can allow the additive to be covalently bonded to the polymer matrix.

This covalent bonding is a significant advantage, as it prevents the additive from migrating out of the polymer over time, a phenomenon that can lead to a loss of performance and potential environmental contamination. researchgate.net This is particularly important for stabilizers. For example, polymerizable stabilizers combining a Hindered Amine Light Stabilizer (HALS) fragment with a UV absorber fragment have been synthesized with an allyl group. researchgate.net This allows the bifunctional stabilizer to be copolymerized with monomers like methyl methacrylate, permanently anchoring it within the polymer chain and providing long-term stability against photodegradation. researchgate.net

Allyloxy compounds are also used in specialized industrial applications. In the oil and gas industry, an allyloxy-based co-polymer is a component of fluid loss additive compositions for oil-well cementing processes. google.com These additives are formulated as aqueous fluidized polymer suspensions and are designed to control fluid loss, particularly in high-temperature operations, thereby ensuring the stability of the cement slurry. google.com Other derivatives, such as 4-((4-(allyloxy)phenyl)sulfonyl)phenol, are listed commercially as polymer additives, indicating their use in various formulations. hpc-standards.com

Biologically Oriented Research on Allyloxyphenol Analogues

Antimicrobial Activity Investigations

Allyloxyphenol derivatives have been the subject of various studies to determine their efficacy against a range of microbial pathogens, including both bacteria and fungi.

Structure-Activity Relationship Studies for Antibacterial Effects

The antibacterial properties of allyloxyphenol analogues are closely tied to their molecular structure. The core phenolic structure, combined with the allyloxy group, is fundamental to their activity. Studies on 2-allyloxyphenol, an isomer of 3-allyloxyphenol, have shown that both the hydroxyl (-OH) and allyloxy (-O-CH₂CH=CH₂) groups are responsible for its antimicrobial effects. researchgate.net This compound has demonstrated inhibitory activity against a wide array of both Gram-positive and Gram-negative bacteria. researchgate.net

The exploration of related phenolic structures provides further insight into the structure-activity relationships (SAR) that likely govern the antibacterial potency of allyloxyphenol analogues. Key structural features that influence antibacterial activity include:

Nature of Substituents: The type of substituent on the phenolic ring significantly impacts efficacy. For instance, in a series of 3-aryl-2-oxooxazolidines, small substituents at the 3-position of the aryl ring resulted in antibacterial activity comparable to their 4-monosubstituted counterparts, while larger substituents led to a rapid decline in activity. nih.gov

Core Skeleton: The fundamental structure of the molecule is paramount. In studies on indole (B1671886) diketopiperazine alkaloids, the combined indole and diketopiperazine core was essential for antimicrobial activity. frontiersin.org Alterations to this core structure had a significant effect on the compound's antibacterial efficacy. frontiersin.org

Hydrophobicity of Side Chains: In certain classes of phenolic compounds, such as quinone derivatives, modifying the hydrophobicity and the length of functional group chains can modulate the antibacterial profile. mdpi.com

These general principles from related phenolic and heterocyclic compounds suggest that the antibacterial activity of 3-allyloxyphenol analogues could be systematically optimized by modifying the substitution pattern on the phenol (B47542) ring, altering the nature of the side chains, and balancing the hydrophilic and lipophilic characteristics of the molecule.

| Compound Class | Key Structural Feature | Effect on Antibacterial Activity | Reference |

|---|---|---|---|

| 2-Allyloxyphenol | Hydroxyl and allyloxy groups | Essential for activity against 21 bacterial strains. | researchgate.net |

| Flavonoids (General) | Hydroxylation at C5, C7 | Important for antibacterial effect. | mdpi.com |

| Flavonoids (General) | Methoxylation | Tends to reduce antibacterial action. | mdpi.commdpi.com |

| Indole Diketopiperazines | Core skeleton | Fundamental for activity; changes greatly affect potency. | frontiersin.org |

| 3-Aryl-2-oxooxazolidines | Size of substituent at 3-position | Larger groups decrease activity. | nih.gov |

Antifungal Properties of Allyloxyphenol Derivatives

Analogues of allyloxyphenol have demonstrated notable antifungal capabilities. Research on 2-allylphenol (B1664045), a related compound, shows that structural modifications can significantly enhance its activity against fungi like Botrytis cinerea. mdpi.com

Key findings from these studies include:

Hydroxyl Group Modification: Replacing the phenolic hydroxyl group with a methoxy (B1213986) (-OCH₃) or an acetyl (-COCH₃) group can lead to a substantial increase in antifungal activity. mdpi.com

Ring Substitution: The introduction of a nitro group (-NO₂) in the para position relative to the hydroxyl group has been shown to enhance antifungal effects. mdpi.com

Side Chain Modification: Biotransformation of the allyl group, for example into a 2-hydroxypropyl group, can also modulate the antifungal spectrum and potency. mdpi.com

Broad-Spectrum Potential: Some synthetic derivatives, such as those incorporating azole moieties (imidazole and benzimidazole) into a flavonoid structure like rutin, have shown good activity against various Candida species. farmaciajournal.com Similarly, certain 3-indolyl-3-hydroxy oxindole (B195798) derivatives have displayed broad-spectrum antifungal activity. mdpi.com

2-allyloxyphenol itself has been reported to be inhibitory to fungi, including Candida albicans, Aspergillus niger, and Penicillium chrysogenum, with minimum inhibitory concentrations (MICs) being generally higher than those required for bacteria. researchgate.net

| Compound | Modification | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 2-Allylphenol | Parent Compound | 68.0 | mdpi.com |

| 2-Allylanisole | -OH replaced by -OCH₃ | 2.00 | mdpi.com |

| 2-Allylphenyl acetate | -OH replaced by -OCOCH₃ | 1.00 | mdpi.com |

Mechanistic Insights into Microbial Growth Inhibition

The mechanisms by which allyloxyphenol analogues inhibit microbial growth are multifaceted and typical of phenolic compounds. The primary modes of action involve disruption of cellular structures and vital metabolic processes.

Cell Membrane Damage: A principal mechanism is the disruption of the cytoplasmic membrane's integrity. heraldopenaccess.us Phenolic compounds can damage the lipids or proteins of the membrane, leading to increased permeability and the leakage of essential intracellular components like ions, ATP, and nucleic acids. heraldopenaccess.usmdpi.com This disruption ultimately compromises the cell's ability to maintain homeostasis and generate energy.

Inhibition of Respiration: For antifungal activity, a key mechanism identified for 2-allylphenol is the inhibition of cellular respiration. This is thought to occur by blocking the electron transport chain, which is a primarily fungistatic effect. mdpi.com

Protein Denaturation and Enzyme Inhibition: Allyloxyphenols can denature microbial enzymes and other proteins by disrupting the hydrogen and disulfide bonds that maintain their three-dimensional structure. heraldopenaccess.us This inactivation of critical enzymes blocks essential metabolic pathways. mdpi.comnih.gov Specific enzymes, such as those involved in fatty acid synthesis or topoisomerase I and II, can be targeted. mdpi.comfrontiersin.org

Inhibition of Nucleic Acid Synthesis: Some phenolic compounds interfere with the synthesis of DNA and RNA, thereby halting cell replication and protein production. mdpi.comheraldopenaccess.us

Biofilm Inhibition: Phenolic compounds can also interfere with the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antimicrobial agents. mdpi.commdpi.com

Antioxidant Activity Studies

Allyloxyphenol derivatives, like many phenolic compounds, exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals.

Radical Scavenging Mechanisms of Allyloxyphenols

The antioxidant action of phenolic compounds is primarily based on their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The main mechanisms are:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), deactivating it and forming a stable phenoxyl radical (ArO•). This is often the predominant mechanism in various environments. rsc.org

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step process involves the initial transfer of an electron from the phenol to the radical, forming a radical cation (ArOH•⁺). This is followed by the transfer of a proton (H⁺) to the surrounding medium. rsc.org

Sequential Proton Loss Electron Transfer (SPLET): In this mechanism, the phenol first deprotonates to form a phenoxide anion (ArO⁻), which then transfers an electron to the radical. This pathway is particularly favored in polar solvents. rsc.org

Structural Determinants of Antioxidant Potency

The efficiency of allyloxyphenols as antioxidants is dictated by specific structural features that influence their ability to donate hydrogen atoms or electrons.

The Phenolic Hydroxyl Group: The -OH group is the primary functional group responsible for antioxidant activity. Its ability to donate a hydrogen atom is crucial for radical scavenging. researchgate.netnih.gov The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter; a lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity.

The Allyloxy Group: The allyloxy group, along with the hydroxyl group, has been identified as being responsible for the antioxidant properties of 2-allyloxyphenol. researchgate.net Electron-donating groups on the phenolic ring can increase the stability of the resulting phenoxyl radical through resonance, thereby enhancing antioxidant capacity.

Number and Position of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. frontiersin.org The relative positions of these groups are also critical. For instance, an ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) arrangement often leads to higher potency than a meta arrangement.

Other Substituents: The presence of other electron-donating groups on the aromatic ring can further enhance antioxidant activity by stabilizing the phenoxyl radical. frontiersin.org Conversely, electron-withdrawing groups typically decrease activity.

For 2-allyloxyphenol, a potent antioxidant capacity has been demonstrated, with a half-maximal inhibitory concentration (IC₅₀) value of 22 µg/mL in the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. researchgate.net This potent activity is attributed to the combined effect of its hydroxyl and allyloxy functional groups. researchgate.net

Enzymatic Interaction Studies